molecular formula C14H14O4 B10845783 8-acetyl-7-propoxy-2H-chromen-2-one

8-acetyl-7-propoxy-2H-chromen-2-one

Cat. No.: B10845783
M. Wt: 246.26 g/mol
InChI Key: XDGJEUMPGBUXDY-UHFFFAOYSA-N
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Description

8-acetyl-7-propoxy-2H-chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is known for its potential pharmacological properties and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-acetyl-7-propoxy-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . This method is a type of Williamson ether synthesis, which is commonly used for the preparation of ethers.

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-acetyl-7-propoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

8-acetyl-7-propoxy-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-acetyl-7-propoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, it may inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This inhibition can enhance neurotransmitter levels and improve cognitive function . Additionally, it may interact with β-amyloid plaques, which are associated with Alzheimer’s disease, and prevent their formation .

Comparison with Similar Compounds

8-acetyl-7-propoxy-2H-chromen-2-one can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives .

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

8-acetyl-7-propoxychromen-2-one

InChI

InChI=1S/C14H14O4/c1-3-8-17-11-6-4-10-5-7-12(16)18-14(10)13(11)9(2)15/h4-7H,3,8H2,1-2H3

InChI Key

XDGJEUMPGBUXDY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C2=C(C=C1)C=CC(=O)O2)C(=O)C

Origin of Product

United States

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